molecular formula C24H26N2O2 B2576372 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide CAS No. 898416-58-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2576372
CAS RN: 898416-58-5
M. Wt: 374.484
InChI Key: HUNQOJAZKOJNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 374.484. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Applications

Research has shown that derivatives of dihydroisoquinolinyl and furan-2-yl compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. A study by Bonilla-Castañeda et al. (2022) synthesized a compound through a series of reactions, demonstrating its relevance as a therapeutic agent with various biological activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Diagnostic and Imaging Applications

The derivative 18F-ISO-1, a cellular proliferative marker, was evaluated for its safety, dosimetry, and the feasibility of imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. The study found significant correlations between tumor uptake of 18F-ISO-1 and Ki-67, a proliferation marker, making it a promising agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of related compounds provides insight into their potential applications in drug development and organic chemistry. Studies have detailed the synthesis of isoquinoline and dihydroisoquinoline derivatives, exploring their pharmacological activities and potential as analgesics and antibacterial agents. The hydrolytic opening of the quinazoline ring in certain derivatives has been investigated, shedding light on the chemical behavior and reactivity of these compounds (Shemchuk et al., 2010).

Novel Synthetic Approaches

The development of novel synthetic approaches for dihydroisoquinolin-1-yl and furan-2-yl derivatives has been a focus of research, leading to more efficient production methods for these compounds. These approaches have facilitated the exploration of their biological activities and potential therapeutic applications (Yoshida et al., 2014).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNQOJAZKOJNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide

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